2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
Description
2-((4-Ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a sulfur-containing heterocyclic compound characterized by a benzothiadiazine dioxide core substituted with ethyl groups at the 4-position and a thioether-linked acetamide moiety. The molecule’s structure includes a 1,2,4-thiadiazine ring fused to a benzene ring, with two sulfonyl oxygen atoms (1,1-dioxido group) and an ethyl substituent on the nitrogen atom . This compound is part of a broader class of thiadiazine derivatives studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-modulating activities .
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-14-9-11-15(12-10-14)20-18(23)13-26-19-21-27(24,25)17-8-6-5-7-16(17)22(19)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWSYEGZHJPZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the benzo-thiadiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: Alkylation reactions are used to introduce the ethyl group at the desired position on the benzo-thiadiazine ring.
Thioether linkage formation: This step involves the reaction of the benzo-thiadiazine derivative with a suitable thiol compound to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether derivative with an acetamide precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its effects on cellular processes.
Medicine: Research has indicated possible therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide can be compared to analogs with variations in the heterocyclic core, substituents, or acetamide side chain. Below is a detailed analysis:
Structural Analogues with Modified Benzothiadiazine Cores
Analogues with Varied Acetamide Substituents
Analogues with Modified Side Chains or Functional Groups
Key Research Findings and Trends
Core Modifications: Replacement of benzothiadiazine with triazinoindole or triazole cores (e.g., VUAA1) shifts biological activity toward ion channel modulation .
Pharmacological Potential: Compounds like 9n (quinoline-benzoimidazole) and VUAA1 demonstrate target-specific activity, suggesting the acetamide-thioether scaffold is versatile for drug design .
Biological Activity
2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic compound belonging to the class of benzo[e][1,2,4]thiadiazine derivatives. Its unique structural features suggest potential pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 419.5 g/mol. The compound features a thiadiazine ring fused with an acetamide group and ethyl substituents that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S₂ |
| Molecular Weight | 419.5 g/mol |
| Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits significant biological activities through various mechanisms:
Antimicrobial Activity
Studies have shown that derivatives of benzo[e][1,2,4]thiadiazine possess antimicrobial properties. The presence of the thiadiazine ring is believed to contribute to its ability to inhibit microbial growth by disrupting cellular processes.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. For instance, interactions with enzymes involved in cell cycle regulation have been hypothesized as a mechanism for its anticancer activity.
Enzyme Inhibition
The structure of this compound suggests potential interactions with various enzymes. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that similar thiadiazine derivatives exhibited significant inhibition against several bacterial strains. The results indicated a dose-dependent response in bacterial growth inhibition.
- Cancer Cell Lines : Research involving human cancer cell lines revealed that the compound could reduce cell viability significantly when treated at specific concentrations over a defined period.
- Enzyme Interaction Studies : Investigations into enzyme kinetics showed that the compound could effectively inhibit target enzymes at micromolar concentrations, suggesting its potential as a lead compound in drug development.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to involve:
- Binding to Enzymes : The compound may bind to active sites on enzymes, thereby inhibiting their function.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through oxidative stress or disruption of mitochondrial function.
Q & A
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
To confirm the structure, use 1H and 13C NMR to analyze hydrogen and carbon connectivity, IR spectroscopy to identify functional groups (e.g., sulfone, thioether), and mass spectrometry to verify molecular weight. For example, similar thiadiazine derivatives were characterized using these techniques, with NMR providing precise substituent assignments .
Q. What safety protocols are critical when handling sulfone-containing compounds like this one?
Key precautions include:
Q. Which databases provide reliable computational data (e.g., InChI, SMILES) for this compound?
PubChem is a primary resource for validated InChI keys, SMILES strings, and molecular properties. and highlight PubChem’s role in depositing and computing structural data for complex organic molecules .
Advanced Research Questions
Q. How can synthetic yields be optimized for thiadiazine derivatives during cyclization steps?
Adjust solvent systems (e.g., DMF for improved solubility), catalysts (iodine with triethylamine to promote cyclization), and reaction time (shorter durations to minimize side reactions). demonstrated that cyclization of 1,3,4-thiadiazole derivatives in DMF with iodine/TEA significantly enhanced yields .
Q. What strategies resolve discrepancies between in vitro and computational biological activity data?
- Validate in silico models (e.g., molecular docking) with dose-response assays (e.g., IC50 measurements).
- Confirm compound purity via HPLC to rule out impurities affecting activity.
- Standardize assay conditions (e.g., cell line selection, incubation time). Studies in combined DFT calculations with experimental data to resolve mechanistic contradictions in similar benzothiazine systems .
Q. How can quantum chemical reaction path searches improve derivative design?
Quantum chemical methods (e.g., DFT) predict reaction pathways, transition states, and intermediates. Integrating these with high-throughput experimentation narrows optimal conditions. highlights ICReDD’s approach, where computational screening reduced trial-and-error cycles in reaction design .
Q. What analytical techniques are suitable for assessing metabolic stability in thiadiazine-based compounds?
- LC-MS/MS to track metabolite formation.
- Microsomal assays (e.g., liver microsomes) to evaluate oxidative stability.
- Computational ADMET profiling to predict metabolic hotspots (e.g., trifluoromethyl groups, as noted in for similar compounds) .
Methodological Considerations
- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents on the thiadiazine and acetamide moieties while maintaining core scaffold integrity. Use DoE (Design of Experiments) to minimize variables .
- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and confirm compound stability under assay conditions .
- Synthetic Troubleshooting : If crystallization fails, employ solvent diffusion methods or add seeding crystals. details successful crystallization of triazole derivatives using ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
